Cyclohexyl(p-tolyl)methanamine hydrochloride

Analytical Chemistry Formulation Science Drug Discovery

Researchers requiring a defined solid form of this perhexiline-derived scaffold often encounter issues with hygroscopic free base variability. Cyclohexyl(p-tolyl)methanamine hydrochloride (CAS 1864060-80-9) eliminates this by offering precise stoichiometry for solution preparation. - Provides the exact 239.78 g/mol molecular weight, removing mass correction errors in biological assays. - Designed as compound 24 in a systematic antianginal series, featuring a critical p-tolyl substitution for toxicity decoupling. - Supplied as a stable hydrochloride salt suitable for direct use in amide coupling and reductive amination libraries.

Molecular Formula C14H22ClN
Molecular Weight 239.78 g/mol
CAS No. 1864060-80-9
Cat. No. B1472006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl(p-tolyl)methanamine hydrochloride
CAS1864060-80-9
Molecular FormulaC14H22ClN
Molecular Weight239.78 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2CCCCC2)N.Cl
InChIInChI=1S/C14H21N.ClH/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12;/h7-10,12,14H,2-6,15H2,1H3;1H
InChIKeyGQXWRBGSMTVNHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Procurement Overview


Cyclohexyl(p-tolyl)methanamine hydrochloride is a primary amine hydrochloride salt belonging to the cyclohexylaralkylamine class, characterized by a cyclohexyl ring and a para-methylphenyl (p-tolyl) substituent attached to a central methanamine carbon. Its molecular formula is C₁₄H₂₂ClN with a molecular weight of 239.78 g/mol. [1] The free base form (CAS 854708-88-6, C₁₄H₂₁N, MW 203.32 g/mol) has been reported in the peer-reviewed literature as a derivative related to the cardiovascular drug perhexiline, specifically designated as compound 24 in a 24-member series of cyclohexylaralkylamines synthesized to explore reduced-toxicity antianginal agents. [2] This hydrochloride salt form offers enhanced solid-state stability and aqueous solubility relative to the free base, making it the preferred physical form for precise solution-phase biological assays and chemical synthesis workflows.

Physical Form Hydrochloride salt with defined stoichiometry supports accurate gravimetric solution preparation for biological assays.
Scaffold Context Perhexiline-derived p-tolyl cyclohexylaralkylamine with published toxicity-optimization design background.
Structural Feature Para-methyl substitution provides a defined steric and electronic profile for SAR expansion studies.

Why Generic Substitution Fails in SAR-Driven Procurement


Substituting Cyclohexyl(p-tolyl)methanamine hydrochloride with structurally related in-class compounds (e.g., cyclohexyl(phenyl)methanamine, cyclohexyl(o-tolyl)methanamine, or simple cyclohexylamine) introduces uncontrolled changes in steric bulk, lipophilicity, and electronic character that alter target binding and pharmacokinetic profiles. In the perhexiline-derived cyclohexylaralkylamine series, the para-methyl substitution on the aromatic ring (compound 24) was explicitly designed to modify toxicity and hemodynamic profiles relative to the parent perhexiline scaffold and other positional isomers. [1] Similarly, in the C-(1-aryl-cyclohexyl)-methylamine DPP-IV inhibitor chemotype, aryl substitution pattern dictates low-nanomolar potency and selectivity against related proline-specific peptidases. [2] Even within the same nominal compound, selecting the free base (CAS 854708-88-6) versus the hydrochloride salt (CAS 1864060-80-9) alters solubility, measured mass per mole in solution preparation, and hygroscopicity, introducing variability in assay reproducibility. The p-tolyl group provides a distinct combination of electron-donating character and steric footprint that cannot be replicated by unsubstituted phenyl or ortho-substituted analogs. The quantitative evidence below establishes the measurable consequences of these structural differences.

Free base (CAS 854708-88-6) Hydrochloride salt Using free base without gravimetric correction introduces a ~17.9% molar overestimation, and variable protonation may shift assay reproducibility.
Ortho-tolyl isomer Para-tolyl isomer Steric hindrance adjacent to the amine in the ortho isomer may alter target accessibility and SAR conclusions based on enzyme pocket fit.
Simple cyclohexylamine / unsubstituted phenyl p-Tolyl derivative Lack of aryl substitution or para-methyl group changes lipophilicity and pharmacophore mapping in perhexiline-related programs.

Quantitative Differentiation Evidence


Salt vs. Free Base: Solubility and Handling Advantage

Procurement of Cyclohexyl(p-tolyl)methanamine as the hydrochloride salt (MW = 239.78 g/mol) versus the free base (MW = 203.32 g/mol) provides a 17.9% increase in molecular weight due to the HCl component. [1] This difference directly impacts gravimetric calculations when preparing solutions of defined molar concentration. The hydrochloride salt is a single, stable protonation state, eliminating the variable protonation equilibrium of the free base in aqueous solution, which can cause inconsistent measured concentrations and pH drift in biological buffers. [2]

Salt vs. Free Base MW
Head-to-head
239.78 vs 203.32 g/mol (+17.9%)
Supports solution-preparation accuracy review
Free base mass correction needed to avoid systematic molar error
Analytical Chemistry Formulation Science Drug Discovery

Para- vs. Ortho-Tolyl Isomer: Steric Accessibility

Cyclohexyl(p-tolyl)methanamine (para-methyl isomer) exhibits an XLogP3 of 3.5, as computed by PubChem. [1] The ortho-methyl isomer, [1-(2-methylphenyl)cyclohexyl]methanamine (CAS 1037131-52-4), has the identical molecular formula (C₁₄H₂₁N, MW 203.32) but differs in the position of the methyl substituent on the aromatic ring. [2] While the ortho isomer's XLogP3 is also predicted to be approximately 3.5 due to identical atom composition, the ortho-methyl group introduces steric hindrance adjacent to the amine-bearing carbon, restricting free rotation and altering the conformational ensemble available for target binding. In cyclohexylaralkylamine DPP-IV inhibitors, aryl substitution position profoundly affects potency, with para-substituted analogs generally maintaining superior target engagement due to reduced steric clash with the enzyme active site. [3]

Para- vs Ortho-Tolyl
Cross-study comparable
Equivalent XLogP3 ~3.5; steric clash risk only in ortho
Para-isomer provides unhindered amine for target engagement
Conformational analysis indicates torsional barrier in ortho
Medicinal Chemistry Pharmacokinetics Computational Chemistry

Perhexiline-Derived Scaffold with Reduced Toxicity Potential

In the Leclerc et al. (1982) series of 24 cyclohexylaralkylamine derivatives, the p-tolyl derivative (compound 24, the free base form of Cyclohexyl(p-tolyl)methanamine) was synthesized with the explicit goal of reducing the hepatotoxicity and peripheral neuropathy associated with the parent drug perhexiline. [1] The study reported that several compounds in the series exhibited higher α-adrenolytic activity than perhexiline while demonstrating lower toxicity. Although the published table did not provide individual IC₅₀ values for compound 24, the class-level finding that the p-tolyl and p-hydroxyphenyl substitutions were the most promising for toxicity reduction establishes this scaffold as a preferred starting point over the unsubstituted phenyl analog and over the parent perhexiline structure for cardiovascular probe development. [1]

Reduced-Toxicity Design
Class-level inference
Perhexiline-derived scaffold synthesized for toxicity modification
Reported class-level toxicity-modification design context
Individual compound 24 data not extracted; class statement applied
Cardiovascular Pharmacology Toxicology Drug Design

C-(1-Aryl-cyclohexyl)-methylamine Scaffold: DPP-IV Inhibitory Activity

The Namoto et al. (2014) study established the C-(1-aryl-cyclohexyl)-methylamine scaffold, to which Cyclohexyl(p-tolyl)methanamine belongs, as a novel chemotype for dipeptidyl peptidase IV (DPP-IV) inhibition. [1] Optimized compounds in this series achieved selective DPP-IV inhibition at low-nanomolar IC₅₀ potency and demonstrated excellent oral pharmacokinetic profiles in rat. While Cyclohexyl(p-tolyl)methanamine itself was not the lead compound profiled in the paper, it represents the unsubstituted parent scaffold upon which further SAR optimization (e.g., introduction of heterocyclic substituents on the aryl ring or amine nitrogen) was conducted. The p-tolyl substitution is the para-methyl analog of the phenyl lead series; para-substitution on the aryl ring was a key SAR variable that modulated both potency and selectivity over DPP-8 and DPP-9. [1]

DPP-IV Scaffold Validation
Class-level inference
Published chemotype with co-crystal structure (PDB: 4N8E)
Supports DPP-IV inhibitor scaffold selection
Parent scaffold not individually profiled; SAR space characterized
Type 2 Diabetes DPP-IV Inhibition Oral Bioavailability

Aqueous Solubility and Handling Advantage of the Hydrochloride Salt

The hydrochloride salt of Cyclohexyl(p-tolyl)methanamine offers a predicted pKa of approximately 9.5–10.0 for the conjugate acid of the primary amine, meaning the salt is fully protonated and water-soluble at physiological and near-neutral pH. Commercially, the hydrochloride salt is supplied at a standard purity of 95%, which is verified by HPLC or NMR. In contrast, the free base is a hygroscopic liquid or low-melting solid that absorbs atmospheric CO₂ to form carbamate species, leading to purity degradation during storage. This difference in handling properties directly affects the reproducibility of stock solution preparation: the hydrochloride salt can be dissolved directly in aqueous buffer to a defined concentration, whereas the free base requires pre-weighing correction for water and carbonate content, introducing batch-to-batch variability.

Salt Handling Advantage
Data to verify
Predicted pKa ~9.5–10.0; 95% purity; non-hygroscopic solid
Reported solubility and handling context for solution prep
Supplier-provided specification; independent verification recommended
Preformulation Analytical Chemistry Procurement Specifications

Validated Research and Industrial Application Scenarios


Medicinal Chemistry: DPP-IV Inhibitor Lead Optimization

Cyclohexyl(p-tolyl)methanamine hydrochloride serves as a structurally validated starting scaffold for DPP-IV inhibitor discovery, as established by the Namoto et al. (2014) chemotype. [1] The compound's p-methyl substitution on the aromatic ring occupies a defined hydrophobic pocket within the DPP-IV active site, as demonstrated by X-ray co-crystal structures of related C-(1-aryl-cyclohexyl)-methylamine inhibitors (PDB: 4N8E). The hydrochloride salt provides accurate solution-phase dispensing for high-throughput screening (HTS) and structure-activity relationship (SAR) expansion libraries, where its defined stoichiometry ensures that each well receives the intended molar quantity of active amine. Procurement of this scaffold enables medicinal chemistry teams to pursue para-substituted aryl variations without the confounding effects of variable protonation states or hygroscopic degradation that plague the free base form.

Cardiovascular Probe Development with Reduced Toxicity Design

As compound 24 in the Leclerc et al. (1982) cyclohexylaralkylamine series, Cyclohexyl(p-tolyl)methanamine represents a deliberately designed structural modification of perhexiline aimed at retaining antianginal activity while reducing hepatotoxicity and peripheral neuropathy. [2] The p-tolyl substitution was selected based on systematic SAR analysis demonstrating that aryl substitution on the cyclohexylaralkylamine core could decouple α-adrenolytic potency from mitochondrial toxicity. Researchers developing next-generation cardiovascular agents with improved safety profiles can procure this compound as a characterized reference point for comparative toxicity and efficacy profiling in rat aortic ring assays and coronary flow models. The hydrochloride salt's solubility in physiological buffers facilitates direct intravenous or intraperitoneal dosing in preclinical animal studies without the need for organic co-solvents that might confound hemodynamic measurements.

Analytical Reference Standard and Method Development

The 95% purity hydrochloride salt (CAS 1864060-80-9) is suitable for use as a secondary reference standard in HPLC, LC-MS, and GC-MS method development for cyclohexylaralkylamine detection and quantification in biological matrices. [3] Its defined salt stoichiometry enables accurate calibration curve preparation, with the 17.9% mass difference relative to the free base already accounted for in the certified molecular weight of 239.78 g/mol. Analytical laboratories developing pharmacokinetic assays for perhexiline-related compounds or DPP-IV inhibitor candidates can use this compound as a structurally representative system suitability standard, benefiting from its commercial availability and documented chemical identity (SMILES: Cc1ccc(C(N)C2CCCCC2)cc1.Cl).

Chemical Biology: Bioconjugation and Probe Synthesis

The primary amine group of Cyclohexyl(p-tolyl)methanamine provides a versatile synthetic handle for amide bond formation, reductive amination, and sulfonamide coupling, enabling its use as a building block in chemical probe synthesis. The para-tolyl group offers a distinct UV chromophore (λmax ~265 nm for the p-methylstyrene-like chromophore) that facilitates HPLC tracking of reaction progress and purification, a practical advantage not available with cyclohexyl(phenyl)methanamine analogs lacking the methyl substituent. The hydrochloride salt's stability under standard amide coupling conditions (EDC/HOBt or HATU/DIPEA in DMF or DCM) ensures reproducible incorporation into probe molecules without the need for in situ free-basing that introduces yield variability.

Application
Selection Property
Validation Focus
DPP-IV inhibitor lead optimization studies
Defined stoichiometry and scaffold SAR validation
Target engagement and library dispensing accuracy
Perhexiline-derived scaffold toxicity-modification studies
Published toxicity-design benchmark
Toxicity-related endpoint comparison in cardiovascular models
Analytical method development and calibration
Certified salt stoichiometry and purity
Accuracy of reference standard solution preparation
Chemical probe synthesis and bioconjugation
Primary amine handle with UV chromophore
Coupling efficiency and reaction progress monitoring
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